molecular formula C14H16N4O2 B2949222 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide CAS No. 1797638-90-4

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide

Cat. No.: B2949222
CAS No.: 1797638-90-4
M. Wt: 272.308
InChI Key: LBFKXNHSVRTRRX-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of small-molecule inhibitors. Its structure incorporates a pyrazole core, a privileged scaffold in drug discovery known to confer a wide range of biological activities . This core structure is frequently found in compounds with demonstrated antitumor, antimicrobial, and anti-inflammatory properties . The specific molecular framework of this compound, which features a picolinamide group linked to a pyrazole ring, is structurally similar to other investigated molecules that act as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5) . Inhibiting the TGF-β pathway is a prominent therapeutic strategy under investigation for applications in oncology, such as hepatocellular carcinoma, and in the treatment of fibrotic diseases . The tetrahydro-2H-pyran group is a common moiety in medicinal chemistry that can favorably influence a compound's pharmacokinetic properties, such as metabolic stability and solubility . As a key intermediate or building block, this compound is valuable for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(13-3-1-2-6-15-13)17-11-9-16-18(10-11)12-4-7-20-8-5-12/h1-3,6,9-10,12H,4-5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKXNHSVRTRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydropyran ring can be synthesized via the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions . The picolinamide moiety is usually derived from picolinic acid through amidation reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-(tetrahydro-2H-pyran

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C₈H₁₃N₃O
  • Molecular Weight: 167.21 g/mol
  • CAS Number: 1190380-49-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound exhibits potent inhibitory effects on specific kinases, particularly Pim kinases, which are involved in cell proliferation and survival. For instance, it has been reported to have IC₅₀ values of 10 nM against Pim-2 kinase and 13 nM against Pim-1 kinase, indicating strong potential for therapeutic applications in cancer treatment .
  • Cholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, with IC₅₀ values ranging from 0.09 to 0.54 μM .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including BEL-7402 (IC₅₀ = 9.400 μM) and A549 (IC₅₀ = 7.833 μM) . This suggests its potential as a lead compound in the development of anticancer agents.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative disease models .

Case Study 1: Anticancer Activity

In a study assessing the effects of this compound on cancer cell lines, researchers observed significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of the compound against hydrogen peroxide-induced toxicity in PC12 cells. Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers.

Table: Summary of Biological Activities

Activity Target/Cell Line IC₅₀ (µM)
Pim Kinase InhibitionPim-113
Pim-210
Cholinesterase InhibitionAChE< 2.6
BuChE< 2.3
Anticancer ActivityBEL-74029.400
A5497.833
NeuroprotectionPC12 CellsNot specified

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The provided evidence highlights 1,3,4-thiadiazole-pyrazole hybrids (e.g., compounds derived from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) as structurally related analogs . Below is a comparative analysis:

Feature N-(1-(THP-4-yl)-1H-Pyrazol-4-yl)Picolinamide 1,3,4-Thiadiazole-Pyrazole Derivatives
Core Structure Pyrazole + picolinamide Pyrazole + 1,3,4-thiadiazole
Key Substituents Tetrahydro-2H-pyran-4-yl, picolinamide 4-Nitrophenyl, methylthio/carbothioamide groups
Synthetic Route Not specified in evidence Hydrazonoyl chloride reactions, cyclization
Biological Activity Undisclosed (in evidence) Antimicrobial (E. coli, B. mycoides, C. albicans)
Physicochemical Traits Enhanced solubility (THP), metal chelation (picolinamide) Electron-withdrawing nitro groups may improve membrane permeability

Key Differences and Implications

Substituent Chemistry: The tetrahydro-2H-pyran-4-yl group in the target compound likely improves aqueous solubility and metabolic stability compared to the 4-nitrophenyl group in thiadiazole analogs, which may confer cytotoxicity risks .

Biological Activity :

  • Thiadiazole-pyrazole hybrids demonstrated broad-spectrum antimicrobial activity , with four compounds outperforming others against Gram-positive (B. mycoides) and fungal (C. albicans) strains . The nitro group’s electron-withdrawing effects may enhance reactivity toward microbial targets.
  • The absence of nitro groups in the target compound suggests a divergent mechanism, possibly favoring kinase or protease inhibition via picolinamide’s chelation properties.

Synthetic Complexity: Thiadiazole derivatives require multi-step cyclization and hydrazonoyl intermediates, whereas the target compound’s synthesis may involve amide coupling and pyran functionalization.

Q & A

Q. Advanced

  • Cardiac fibrosis : In Chagas’ disease models, GW788388 (10 mg/kg/day orally) reduced collagen deposition by 40% and improved ejection fraction .
  • PK optimization :
    • Bioavailability : Formulated with 0.5% methylcellulose to enhance solubility (DMSO solubility: ≥8 mg/mL) .
    • Half-life : Structural modifications (e.g., tetrahydro-2H-pyran) reduce hepatic clearance, extending t1/2 to 6.2 hours in rodents .

How should researchers address discrepancies in reported IC50 values for GW788388 across different studies?

Advanced
Discrepancies may arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) affect competitive inhibition. Standardize ATP levels to Km values .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293-ALK5 vs. cancer lines) to control for endogenous TGF-β signaling .
  • Data normalization : Reference activity to a positive control (e.g., SB-431542) to mitigate plate-to-plate variability .

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